molecular formula C9H10O B1626610 3-(Prop-1-en-2-yl)phenol CAS No. 51985-06-9

3-(Prop-1-en-2-yl)phenol

Cat. No.: B1626610
CAS No.: 51985-06-9
M. Wt: 134.17 g/mol
InChI Key: REWLXMVGEZMKSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-1-en-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions. The reaction is typically carried out in ethanol at room temperature, resulting in high yields of the desired phenol .

Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of eugenol. This process involves the rearrangement of the allyl group in eugenol to form the propenyl group in isoeugenol. The reaction is catalyzed by acidic or basic catalysts and can be performed under various conditions to optimize yield and purity .

Comparison with Similar Compounds

3-(Prop-1-en-2-yl)phenol can be compared with other similar compounds such as:

Biological Activity

3-(Prop-1-en-2-yl)phenol, also known as allyl phenol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its antioxidant, anticancer, and antimicrobial effects, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has a simple structure characterized by a phenolic ring substituted with a prop-1-en-2-yl group. Its molecular formula is C₉H₁₀O, and it possesses a hydroxyl group (-OH) that contributes to its biological activity.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. This compound has been shown to exhibit significant radical scavenging activity. In vitro studies have demonstrated its ability to reduce oxidative stress by neutralizing free radicals.

CompoundIC50 (µM)Method of Evaluation
This compound20DPPH Radical Scavenging Assay
Gallic Acid5DPPH Radical Scavenging Assay

These results indicate that while this compound is effective, it is less potent than gallic acid, a well-known antioxidant .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects against various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231).

Case Study: Antiproliferative Effects

In a study conducted on MCF-7 breast cancer cells, this compound exhibited significant antiproliferative activity with an IC50 value of approximately 30 nM. The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (nM)Mechanism of Action
MCF-730Induces apoptosis; G2/M phase arrest
MDA-MB-23125Tubulin destabilization

The mechanism involves the interaction with tubulin at the colchicine-binding site, leading to the disruption of microtubule polymerization .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

These findings suggest that the compound could serve as a potential natural preservative or therapeutic agent in treating infections .

Properties

IUPAC Name

3-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWLXMVGEZMKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543190
Record name 3-(Prop-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51985-06-9
Record name 3-(Prop-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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